molecular formula C13H9Cl2NO4S B2948284 3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid CAS No. 327092-79-5

3-[(2,5-dichlorophenyl)sulfamoyl]benzoic Acid

Número de catálogo: B2948284
Número CAS: 327092-79-5
Peso molecular: 346.18
Clave InChI: FAZWJWDFXYVIJW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid (molecular formula: C₁₃H₈Cl₃NO₄S) is a sulfonamide derivative featuring a benzoic acid backbone substituted with a 2,5-dichlorophenylsulfamoyl group at position 3 and a chlorine atom at position 4 . Its structural uniqueness lies in the combination of sulfamoyl and halogen substituents, which may enhance hydrogen-bonding capacity and lipophilicity. The compound’s collision cross-section (CCS) data, critical for mass spectrometry-based identification, have been computationally predicted but lack experimental validation .

Propiedades

IUPAC Name

3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO4S/c14-9-4-5-11(15)12(7-9)16-21(19,20)10-3-1-2-8(6-10)13(17)18/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZWJWDFXYVIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and substituted aromatic compounds .

Aplicaciones Científicas De Investigación

3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparación Con Compuestos Similares

Table 1: Structural Comparison

Compound Name Molecular Formula Key Substituents Functional Groups
4-Chloro-3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid (Target) C₁₃H₈Cl₃NO₄S - Cl at C4 (benzoic acid)
- 2,5-dichlorophenylsulfamoyl at C3
Sulfamoyl, Carboxylic acid
5-Bromo-3-[3-(2,5-dichlorophenyl)-acryloyl]-2-hydroxybenzoic acid (Compound 21) C₁₆H₁₀BrCl₂O₄ - Br at C5
- Acryloyl-linked 2,5-dichlorophenyl at C3
- OH at C2
Acryloyl, Hydroxyl, Carboxylic acid
3-(2,5-Dichlorophenyl)benzoic acid (dCPB4) C₁₃H₈Cl₂O₂ - 2,5-dichlorophenyl at C3 Carboxylic acid
2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid C₁₅H₁₁Cl₂NO₃S - Sulfanyl-carbamoyl-methyl at C2
- 3,5-dichlorophenyl
Sulfanyl, Carbamoyl, Carboxylic acid

Key Observations :

Sulfamoyl vs. This may improve target selectivity in biological systems.

Halogen Substitution Patterns :

  • The 2,5-dichlorophenyl group in the target and Compound 21 contrasts with the 3,5-dichlorophenyl group in the sulfanyl-carbamoyl analogue. Ortho/para chlorine placement (as in the target) may reduce steric hindrance compared to meta substitution .
  • Bromine in Compound 21 increases molecular weight (MW: 422.02 g/mol) versus the target (MW: 376.63 g/mol), likely enhancing lipophilicity .

Table 2: Physical Properties

Compound Name Melting Point (°C) Synthetic Yield (%) Purity (HPLC %)
Target Compound Not reported Not reported Not reported
Compound 21 232–234 51 97.30
5-Chloro-3-[3-(2,4-dichlorophenyl)-acryloyl]-2-hydroxybenzoic acid (Compound 27) 248–250 48 99.14
Sulfanyl-carbamoyl analogue Not reported Not reported Not reported

Key Observations :

  • Synthetic Accessibility : The target’s synthesis remains uncharacterized, whereas chalcone derivatives like Compound 21 and 27 are synthesized in moderate yields (41–57%) via Claisen-Schmidt condensations .

Key Observations :

  • The sulfanyl-carbamoyl analogue’s toxicity (H302, H315) underscores the importance of substituent choice in safety profiling, though the target’s hazards remain unknown .
  • Chalcone derivatives exhibit validated bioactivity in antimicrobial assays, suggesting that the target’s dichlorophenylsulfamoyl motif could similarly target microbial enzymes .

Actividad Biológica

3-[(2,5-dichlorophenyl)sulfamoyl]benzoic acid, also known as CDDSB, is a compound of significant interest due to its diverse biological activities. This article aims to explore the compound's biological properties, including its anti-inflammatory, analgesic, and anticancer effects, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound features a sulfamoyl group attached to a benzoic acid backbone with dichlorophenyl substitutions. This unique structure contributes to its biological activity.

  • Chemical Formula : C13_{13}H10_{10}Cl2_2N2_2O3_3S
  • Molecular Weight : 327.19 g/mol

Biological Activities

1. Anti-inflammatory and Analgesic Effects
CDDSB has been identified as a potent anti-inflammatory agent. It selectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process, while sparing COX-1, which is crucial for maintaining gastrointestinal integrity. This selectivity minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Anticancer Properties
Research indicates that CDDSB exhibits significant anticancer activity both in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Case Studies

  • In Vitro Studies : In a study involving human cancer cell lines, CDDSB demonstrated cytotoxic effects with IC50_{50} values ranging from 1.4 μM to 10.6 μM across different types of cancer cells .
  • In Vivo Studies : Animal models treated with CDDSB showed reduced tumor growth compared to control groups, highlighting its potential effectiveness as an anticancer agent .

The mechanism through which CDDSB exerts its biological effects involves the inhibition of specific enzymes and pathways:

  • COX-2 Inhibition : By inhibiting COX-2, CDDSB reduces the production of pro-inflammatory prostaglandins.
  • Cell Cycle Arrest : CDDSB may induce cell cycle arrest in cancer cells, leading to reduced proliferation .

Comparative Analysis

To better understand the efficacy of CDDSB, it can be compared with other similar compounds:

Compound NameStructureCOX-2 InhibitionAnticancer Activity
CDDSBStructureSelectiveHigh
Compound AStructureNon-selectiveModerate
Compound BStructureSelectiveLow

Toxicity and Safety

While CDDSB is relatively safe at therapeutic doses, it may cause gastrointestinal side effects typical of NSAIDs, such as bleeding or ulcers. Animal studies have indicated potential liver toxicity at higher doses . Ongoing research aims to establish safer dosing regimens.

Future Directions

Further research is needed to explore:

  • Combination Therapies : Investigating the efficacy of CDDSB in combination with other anticancer agents.
  • Mechanistic Studies : Understanding the precise molecular pathways affected by CDDSB.
  • Clinical Trials : Conducting human clinical trials to evaluate safety and efficacy profiles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.